molecular formula C7H6O5S B363938 3-Sulfobenzoic acid CAS No. 121-53-9

3-Sulfobenzoic acid

Cat. No. B363938
Key on ui cas rn: 121-53-9
M. Wt: 202.19g/mol
InChI Key: QMWGSOMVXSRXQX-UHFFFAOYSA-N
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Patent
US05387711

Procedure details

250 g of 3-(chlorosulfonyl)benzoic acid containing 35.9% of water (corresponding to 160.2 g (0.73 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 86 g of water and 500 g of xylene and heated in a water separator. A total of 171 ml of water are expelled. The reaction mixture is cooled and the precipitated product filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 144.3 g of 3-sulfobenzoic acid are obtained, the purity determined by titration being 97.5%; this corresponds to a yield of 95.6%.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0.73 mol
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
171 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
86 g
Type
solvent
Reaction Step Six
Name
Quantity
160.2 g
Type
solvent
Reaction Step Seven
Yield
95.6%

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].ClS(C1C=CC=CC=1C(O)=O)(=O)=[O:16].C1(C)C(C)=CC=CC=1>O>[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])([OH:16])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0.73 mol
Type
reactant
Smiles
ClS(=O)(=O)C1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
171 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
86 g
Type
solvent
Smiles
O
Step Seven
Name
Quantity
160.2 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the precipitated product filtered off with suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying at 100° C./100 torr (13.16 kPa) 144.3 g of 3-sulfobenzoic acid
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(O)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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